Tenofovir maleate

描述

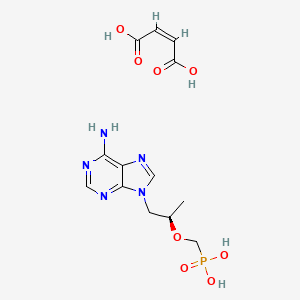

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQKUDVCYGLXAH-REVJHSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N5O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

tenofovir maleate synthesis and purification methods

An In-depth Technical Guide on the Synthesis and Purification of Tenofovir Maleate

Introduction

Tenofovir, a key antiviral agent, is a nucleotide reverse transcriptase inhibitor (NRTI) essential in the treatment of HIV and hepatitis B infections. It is administered as a prodrug, most commonly tenofovir disoproxil fumarate or tenofovir alafenamide, to enhance its oral bioavailability. The synthesis and purification of tenofovir and its salt forms are critical processes that dictate the final product's purity, efficacy, and safety. While the fumarate salt is more common, the maleate salt is also of interest. This guide provides a detailed overview of the synthesis of the tenofovir base and its subsequent conversion to this compound, along with various purification methodologies.

Synthesis of Tenofovir

The synthesis of tenofovir typically involves the N-alkylation of adenine or a precursor with a chiral propylene oxide derivative, followed by the introduction of the phosphonate group and subsequent deprotection.

General Synthetic Pathway

A common industrial synthesis route starts with adenine and (R)-propylene carbonate to form (R)-9-(2-hydroxypropyl)adenine (HPA). This intermediate is then condensed with a phosphonating agent, such as diethyl p-toluenesulfonyloxymethylphosphonate, followed by hydrolysis to yield tenofovir.[1][2][3] An alternative approach involves building the adenine ring from simpler precursors like diaminomalononitrile.[4][5][6]

Key Synthesis Steps Visualization

Caption: General synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine (HPA) [1][7]

-

To a reaction vessel, add N,N-dimethylformamide (DMF), (R)-4-methyl-1,3-dioxolan-2-one (R-propylene carbonate), adenine, and a catalytic amount of potassium hydroxide.

-

Heat the mixture to 135-145°C and maintain for approximately 22 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to 80-90°C and evaporate about 80% of the solvent under reduced pressure.

-

Add isopropanol to the concentrate and heat to 70-80°C to dissolve the solids.

-

Cool the solution to 0-5°C to induce crystallization.

-

Stir for 1 hour, then filter the solid product.

-

Dry the filter cake under vacuum at 40°C to yield the white solid product.

Protocol 2: Synthesis of Tenofovir from HPA [1]

-

Under anhydrous and oxygen-free conditions, dissolve HPA in DMF.

-

Add a magnesium alkoxide catalyst (e.g., magnesium tert-butoxide).

-

Add diethyl(tosyloxy)methylphosphonate and heat the condensation reaction to 50-90°C.

-

After the reaction is complete, neutralize with an organic acid like acetic acid.

-

Remove the solvent by distillation.

-

Add dichloromethane and water to the residue. The magnesium salts will precipitate.

-

Filter the mixture and separate the organic layer.

-

Concentrate the organic layer to obtain (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.

-

Hydrolyze the diethyl ester using an acid such as aqueous HBr at elevated temperatures (90-95°C) to yield tenofovir.[8]

Comparative Synthesis Data

| Method | Key Reagents | Base/Catalyst | Overall Yield | Reference |

| Classical Route | Adenine, (R)-propylene carbonate, Diethyl p-toluenesulfonyloxymethylphosphonate | NaOH, Magnesium Alkoxide | ~24% | [9] |

| Improved Convergent Process | Diaminomalononitrile precursor | NaOtBu | ~70% | [4][6] |

| Chemoenzymatic Route (Kinetic Res.) | Racemic alcohol, Vinyl acetate | Immobilized Lipase | 47% | [10] |

| Chemoenzymatic Route (Stereoselective Red.) | 1-(6-chloro-9H-purin-9-yl)propan-2-one | Recombinant ADH | 86% | [10] |

Formation and Purification of this compound

Once the tenofovir base is synthesized, the next step is the formation of the maleate salt, followed by purification to meet pharmaceutical standards.

Salt Formation

The conversion of tenofovir free base to its maleate salt is achieved by reacting the base with maleic acid in a suitable solvent. Toluene has been identified as a favorable solvent for the preparation of various tenofovir salts, including the maleate form.[2]

Protocol 3: General Procedure for this compound Salt Formation [2]

-

Dissolve or suspend tenofovir free base in toluene.

-

In a separate vessel, dissolve a stoichiometric amount of maleic acid in a suitable solvent, which could also be toluene or a co-solvent.

-

Add the maleic acid solution to the tenofovir suspension/solution.

-

Stir the mixture at a controlled temperature to facilitate salt formation and precipitation.

-

Cool the mixture to enhance crystallization.

-

Filter the precipitated solid, wash with a cold solvent, and dry under vacuum.

Purification Methods

Purification is crucial to remove process-related impurities and unreacted starting materials. Recrystallization and chromatographic techniques are commonly employed.

Recrystallization

Recrystallization is a primary method for purifying the final salt product. The choice of solvent is critical for obtaining high purity and yield.

Protocol 4: Recrystallization of Tenofovir Salt [11]

-

Dissolve the crude this compound in a suitable solvent (e.g., isopropanol) at an elevated temperature to achieve a clear solution.

-

Slowly cool the solution to room temperature and then further to a lower temperature (e.g., 5-10°C) to induce crystallization.

-

Maintain the low temperature for a sufficient duration to maximize the yield of the purified crystals.

-

Filter the solid, wash with a small amount of the chilled recrystallization solvent.

-

Dry the purified product under vacuum.

Chromatographic Purification

For impurities that are difficult to remove by crystallization, chromatographic methods are used. High-performance liquid chromatography (HPLC) is a powerful tool for both analysis and purification.

Protocol 5: HPLC for Purity Analysis and Impurity Profiling [12][13]

-

Column: A reverse-phase column such as a C8 or C18 is typically used (e.g., Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[12][13][14]

-

Flow Rate: Typically around 1.0 mL/min.[12]

-

Detection: UV detection at a wavelength of approximately 260-262 nm.[12]

-

Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.[12]

Purification Workflow Visualization

Caption: Workflow for the purification of this compound.

Purity and Impurity Data

The purity of tenofovir and its salts is critical. Common process-related impurities should be monitored and controlled.

| Impurity Name | Typical Source | Control Strategy |

| Tenofovir Monoisoproxil | Incomplete esterification or hydrolysis | Optimized reaction, Purification[15] |

| N7-alkylation regioisomer | Non-selective alkylation of adenine | Controlled reaction conditions[6] |

| Tenofovir Disoproxil Ethyl Ester | Process-related impurity | HPLC analysis and control[16] |

| Adenine | Unreacted starting material | Purification[16] |

Conclusion

The synthesis and purification of this compound are multi-step processes that require careful control of reaction conditions and purification procedures to ensure a high-quality active pharmaceutical ingredient. The methodologies outlined in this guide, from the initial synthesis of the tenofovir base to its final purification as a maleate salt, provide a comprehensive framework for researchers and professionals in drug development. Advances in synthetic chemistry, including chemoenzymatic routes, offer pathways to more efficient and sustainable manufacturing processes. Rigorous analytical monitoring throughout the process is paramount for controlling impurities and ensuring the final product meets stringent regulatory standards.

References

- 1. CN101870713A - Industrial production process for tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 2. EP2860185A1 - An improved process for the preparation of Tenofovir disoproxil and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Tenofovir disoproxil fumarate synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. researchgate.net [researchgate.net]

- 10. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN105198928A - Purification method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. WO2009130437A1 - Crystalline form of tenofovir disoproxil and a process for its preparation - Google Patents [patents.google.com]

- 16. shijiebiaopin.net [shijiebiaopin.net]

The Discovery and History of Tenofovir: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Tenofovir, a cornerstone of antiretroviral therapy, represents a landmark achievement in the fight against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This technical guide provides a comprehensive overview of the discovery and history of tenofovir and its prodrug, tenofovir disoproxil fumarate (TDF). It delves into the seminal preclinical and clinical research that established its potent antiviral activity, favorable pharmacokinetic profile, and clinical efficacy. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows are presented to offer a thorough understanding of this pivotal antiviral agent for researchers, scientists, and drug development professionals.

Introduction: The Genesis of a Groundbreaking Antiviral

The story of tenofovir begins with the pioneering work of Dr. Antonín Holý at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague.[1][2][3][4] In the mid-1980s, Dr. Holý synthesized a series of acyclic nucleoside phosphonates (ANPs), a novel class of compounds with the potential for antiviral activity.[1] One of these compounds was (R)-9-(2-phosphonylmethoxypropyl)adenine (PMPA), which would later be known as tenofovir.[2] The initial patent filed in 1986 focused on its activity against herpes simplex virus, as the gravity of the HIV epidemic was just beginning to be understood.[5]

A pivotal collaboration between Dr. Holý and Dr. Erik De Clercq of the Rega Institute for Medical Research in Belgium led to the discovery of PMPA's potent anti-HIV activity in cell cultures in 1985.[2][5] This discovery set the stage for the development of one of the most important antiretroviral drugs.

However, the initial form of tenofovir had poor cell penetration and low oral bioavailability due to the negative charges on its phosphonate group, limiting its therapeutic potential.[5][6] The breakthrough came when Gilead Sciences, a then-small biotechnology company, licensed the ANP patents and developed a prodrug strategy to overcome these limitations.[1] This led to the creation of tenofovir disoproxil fumarate (TDF), an oral prodrug of tenofovir that is efficiently absorbed and converted to the active drug within the body.[2][5]

Mechanism of Action: A Nucleotide in Disguise

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI).[5][7] Its mechanism of action is a sophisticated deception at the molecular level.

Intracellular Activation

Once absorbed, TDF is rapidly hydrolyzed by plasma and tissue esterases to tenofovir.[8][9] Inside the target cell, tenofovir undergoes two phosphorylation steps by cellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[7][10] This activation pathway is more efficient than that of nucleoside reverse transcriptase inhibitors (NRTIs), which require three phosphorylation steps.[11]

Inhibition of Viral Reverse Transcriptase

TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme, competing with the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[7] TFV-DP is incorporated into the growing viral DNA chain. However, because tenofovir lacks a 3'-hydroxyl group, the addition of the next nucleotide is blocked, leading to premature chain termination and halting viral DNA synthesis.[5][12] This selective inhibition of viral RT, with minimal effect on human DNA polymerases, is the basis of its therapeutic efficacy.[5]

Preclinical Development: From Bench to Bedside

In Vitro Antiviral Activity

The antiviral activity of tenofovir was first demonstrated in cell culture systems.

Experimental Protocol: Anti-HIV Activity in Cell Lines

-

Cell Lines: Human T-lymphoid cell lines (e.g., MT-2, MT-4, CEM) and peripheral blood mononuclear cells (PBMCs) were used.[13][14]

-

Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., HIV-1IIIB) and clinical isolates were utilized.[14]

-

Assay: Cells were infected with HIV in the presence of varying concentrations of tenofovir.

-

Endpoint Measurement: Antiviral activity was determined by measuring the reduction in viral cytopathic effect, p24 antigen production, or reverse transcriptase activity. The 50% effective concentration (EC50) was calculated.[14]

Table 1: In Vitro Anti-HIV Activity of Tenofovir

| Cell Line | HIV Strain | EC50 (µg/mL) | Reference |

| MT-4 | HIV-1IIIB | 1.15 | [14] |

| MT-4 | HIV-2ROD | 1.12 | [14] |

| MT-4 | HIVEHO | 1.05 | [14] |

| MT-2 | HIVIIIB | 4 µM (completely inhibits growth) | [14] |

In Vivo Efficacy in Animal Models

Preclinical studies in animal models were crucial for demonstrating the in vivo potential of tenofovir.

Experimental Protocol: SIV Infection in Macaques

-

Animal Model: Rhesus macaques were infected with Simian Immunodeficiency Virus (SIV), a close relative of HIV.

-

Treatment: Tenofovir was administered subcutaneously.

-

Parameters Monitored: Plasma viral RNA levels, CD4+ T-cell counts, and clinical signs of disease were monitored over time.

-

Outcome: The efficacy of tenofovir in preventing and treating SIV infection was evaluated.

In these studies, tenofovir demonstrated a remarkable ability to prevent SIV infection and reduce viral loads in already infected animals, providing strong evidence for its potential use in humans.[14]

Clinical Development of Tenofovir Disoproxil Fumarate (TDF)

The development of the oral prodrug, TDF, by Gilead Sciences was a critical step in making tenofovir a viable therapeutic agent.[2]

Pharmacokinetics in Humans

Clinical trials established the pharmacokinetic profile of TDF in humans.

Table 2: Pharmacokinetic Parameters of Tenofovir after Oral Administration of TDF (300 mg once daily) in HIV-infected Adults

| Parameter | Value | Reference |

| Bioavailability (fasting) | ~25% | [5][8] |

| Bioavailability (with high-fat meal) | Increased by ~40% | [5][8][9] |

| Tmax (time to peak concentration) | 1-3 hours | [9] |

| Cmax (peak plasma concentration) | ~300 ng/mL | [9] |

| AUC (area under the curve) | ~3000 ng·h/mL | [9] |

| Plasma half-life | ~12-18 hours | [8] |

| Intracellular half-life of TFV-DP | >60 hours | [10][15] |

| Protein Binding | <0.7% | [8] |

| Volume of Distribution | ~0.8 L/kg | [8] |

| Elimination | Primarily renal excretion | [8][16] |

The long intracellular half-life of the active metabolite, TFV-DP, supports the convenient once-daily dosing regimen of TDF.[10][15]

Clinical Efficacy and Safety Trials

A series of randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the efficacy and safety of TDF in treatment-experienced and treatment-naïve HIV-infected adults.

Experimental Protocol: Phase III Clinical Trial in Treatment-Experienced Patients

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Patient Population: HIV-infected adults with prior antiretroviral therapy experience and evidence of viral replication.

-

Intervention: Patients received either TDF (300 mg once daily) or a placebo, in addition to their existing antiretroviral regimen.

-

Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA levels from baseline.

-

Secondary Endpoints: Changes in CD4+ cell counts and the incidence of adverse events were also assessed.

These trials consistently demonstrated that TDF, in combination with other antiretroviral agents, led to significant reductions in plasma HIV-1 RNA levels and increases in CD4+ cell counts.[17]

Table 3: Efficacy of TDF in a Phase I/II Escalating-Dose Study (Day 35)

| TDF Dose | Median Change in HIV-1 RNA (log10 copies/mL) | P-value (vs. Placebo) | Reference |

| 75 mg | -0.33 | 0.003 | [17] |

| 150 mg | -0.44 | 0.0002 | [17] |

| 300 mg | -1.22 | 0.0004 | [17] |

| 600 mg | -0.80 | 0.0002 | [17] |

The most common adverse events reported in clinical trials included nausea, diarrhea, asthenia, and headache.[5][11] Long-term use of TDF has been associated with potential nephrotoxicity and bone loss.[5]

Regulatory Approval and Post-Marketing Developments

Gilead Sciences submitted a New Drug Application (NDA) for TDF to the U.S. Food and Drug Administration (FDA) in May 2001.[18] TDF, under the trade name Viread®, received FDA approval for the treatment of HIV-1 infection in adults on October 26, 2001.[5][19] Subsequently, it was also approved for the treatment of chronic hepatitis B in 2008.[2][5]

The development of tenofovir did not stop with TDF. A second-generation prodrug, tenofovir alafenamide (TAF), was developed by Gilead to improve upon the safety profile of TDF.[2][20] TAF is more stable in plasma and is more efficiently converted to tenofovir within target cells, resulting in lower circulating levels of tenofovir and reduced off-target toxicity, particularly to the kidneys and bones.[2][20]

Conclusion

The journey of tenofovir from its initial synthesis in a laboratory in Prague to its widespread use as a life-saving medication is a testament to the power of scientific collaboration, innovative drug development, and a commitment to addressing global health crises. The discovery of tenofovir and the subsequent development of its oral prodrug, TDF, have revolutionized the treatment of HIV and hepatitis B, transforming these once-fatal diseases into manageable chronic conditions for millions of people worldwide. The ongoing development of newer, safer prodrugs like TAF continues to build upon this remarkable legacy, offering improved treatment options and a better quality of life for patients. This in-depth guide has provided a technical overview of this journey, highlighting the key scientific milestones and experimental foundations that have made tenofovir a cornerstone of modern antiviral therapy.

References

- 1. Antonín Holý 85 – Story of tenofovir [uochb.cz]

- 2. Tenofovir [uochb.cz]

- 3. Antonín Holý: A Czech scientist who Created Tenofovir - Health and Medicine in Postal Stamps [healthinstamps.com]

- 4. Antonín Holý - Wikipedia [en.wikipedia.org]

- 5. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 9. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tenofovir disoproxil fumarate: a nucleotide reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 13. In vitro evaluation of the anti-HIV activity and metabolic interactions of tenofovir and emtricitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics and dosing recommendations of tenofovir disoproxil fumarate in hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 18. gilead.com [gilead.com]

- 19. Tenofovir [bionity.com]

- 20. pharmacytimes.com [pharmacytimes.com]

An In-Depth Technical Guide to Tenofovir Maleate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to tenofovir maleate. The information is intended to support research, development, and quality control activities involving this active pharmaceutical ingredient.

Chemical Identity and Structure

This compound is the maleate salt of tenofovir, an acyclic nucleotide phosphonate analog. Tenofovir is the active form of the widely used antiretroviral prodrugs, tenofovir disoproxil fumarate and tenofovir alafenamide.

IUPAC Name: [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid[1]

Synonyms: this compound, GS 1278 maleate, PMPA maleate, TDF maleate[1]

Chemical Structure:

The chemical structure of this compound consists of the tenofovir molecule ionically bonded to a maleate counter-ion.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented in the table below. It is important to note that specific experimental data for this compound is limited in publicly available literature; therefore, data for tenofovir and its widely used salt, tenofovir disoproxil fumarate, are included for comparison.

| Property | This compound | Tenofovir | Tenofovir Disoproxil Fumarate |

| Molecular Formula | C₁₃H₁₈N₅O₈P[1] | C₉H₁₄N₅O₄P[2] | C₁₉H₃₀N₅O₁₀P · C₄H₄O₄[3] |

| Molecular Weight | 403.28 g/mol [1] | 287.21 g/mol [2] | 635.51 g/mol [3] |

| Appearance | White to off-white solid | White to off-white crystalline powder | White, fine, powder-like crystals |

| Melting Point | N/A | 276-280 °C[2][4] | 279 °C[5] |

| Solubility | Soluble in DMSO[1] | Sparingly soluble in aqueous acid, slightly soluble in DMSO (heated) and water (heated) | Faintly soluble in water, soluble in methanol, very slightly soluble in dichloromethane[5] |

| pKa | N/A | 3.8 and 6.7[4] | 3.75[3] |

Mechanism of Action: Signaling Pathway

Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI). Its antiviral activity is dependent on intracellular phosphorylation to the active metabolite, tenofovir diphosphate. Tenofovir diphosphate then competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly synthesizing viral DNA. Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thereby inhibiting viral replication.[6][7]

Caption: Mechanism of action of Tenofovir.

Experimental Protocols

Synthesis of this compound: A General Workflow

The synthesis of this compound typically involves the synthesis of the tenofovir free base followed by salt formation with maleic acid. The following is a generalized workflow based on common synthetic routes for tenofovir and its derivatives.

Caption: General synthetic workflow for this compound.

A detailed experimental protocol for a similar synthesis is described by Riley et al. (2016).

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Principle: Reversed-phase HPLC is a standard method for assessing the purity of this compound and quantifying impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact composition and gradient profile should be optimized for the specific separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 260 nm.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and organic solvent) to a known concentration.

-

Analysis: Inject the sample and a reference standard solution into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

Note: The specific parameters of the HPLC method should be validated according to ICH guidelines to ensure accuracy, precision, linearity, and robustness.

Mass Spectrometry (MS) for Structural Confirmation

Principle: Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound, providing structural verification.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., methanol or acetonitrile with a small amount of formic acid).

-

Analysis: Infuse the sample directly into the mass spectrometer or inject it into the LC-MS system. Acquire the mass spectrum in both full scan mode to determine the molecular ion and in product ion scan (MS/MS) mode to obtain fragmentation data. The observed molecular ion and fragmentation pattern should be consistent with the structure of tenofovir and maleic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: ¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive structural elucidation of this compound, confirming the connectivity of atoms within the molecule.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent may affect the chemical shifts of exchangeable protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the specific protons and carbons in the tenofovir and maleate structures. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to further confirm the assignments.

Antiviral Activity Assay: A General Workflow

The antiviral activity of this compound can be assessed using cell-based assays that measure the inhibition of viral replication.

Caption: Workflow for an in vitro antiviral activity assay.

Methodology for IC₅₀ Determination:

-

Cell Culture: Maintain a culture of a susceptible cell line (e.g., MT-2 cells for HIV).

-

Assay Setup: Seed the cells into a 96-well plate at a predetermined density.

-

Compound Preparation: Prepare a series of dilutions of this compound.

-

Infection: Add a standardized amount of virus to the wells, along with the different concentrations of the drug. Include control wells with no drug and no virus.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-7 days).

-

Quantification of Viral Activity: Measure the extent of viral replication using a suitable method, such as a cell viability assay (e.g., MTT assay) to measure the cytopathic effect, or a virus-specific assay (e.g., p24 antigen ELISA for HIV).

-

Data Analysis: Plot the percentage of inhibition of viral replication against the drug concentration and fit the data to a dose-response curve to calculate the 50% inhibitory concentration (IC₅₀).[8]

Conclusion

This technical guide provides a foundational understanding of the chemical structure and properties of this compound. While specific experimental data for the maleate salt is not as prevalent as for other forms of tenofovir, the information and protocols presented here offer a robust starting point for researchers and drug development professionals. The provided methodologies for synthesis, HPLC, MS, and NMR, along with the workflow for assessing antiviral activity, can be adapted and optimized for specific laboratory and research needs. As with any analytical work, it is crucial to perform appropriate validation to ensure the reliability of the obtained results.

References

- 1. biocrick.com [biocrick.com]

- 2. Page loading... [guidechem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Tenofovir | C9H14N5O4P | CID 464205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolation, LC-MS/MS and 2D-NMR characterization of alkaline degradants of tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

tenofovir maleate pharmacology for research applications

An In-Depth Technical Guide to the Pharmacology of Tenofovir for Research Applications

Introduction

Tenofovir is a cornerstone nucleotide analog reverse transcriptase inhibitor (NRTI) with potent activity against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1][2][3] In its parent form, tenofovir exhibits poor membrane permeability and low oral bioavailability due to its dianionic nature at physiological pH.[1] To overcome this limitation, it is predominantly utilized in research and clinical settings as one of two major prodrugs: tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).[1][4][5] While the user specified tenofovir maleate, the vast body of pharmacological data is derived from studies of TDF and TAF. The maleate salt is a formulation alternative, but the fundamental pharmacology—the mechanism of action, pharmacokinetics of the active moiety, and pharmacodynamics—is dictated by the tenofovir molecule itself. This guide provides a comprehensive overview of tenofovir's pharmacology, focusing on data relevant to researchers, scientists, and drug development professionals.

TDF was the first prodrug to be clinically developed, receiving FDA approval for HIV in 2001 and for chronic HBV in 2008.[1][6] TAF is a newer prodrug designed to more efficiently deliver tenofovir to target cells, thereby reducing systemic exposure and associated off-target effects.[1][4][7]

Mechanism of Action

Both TDF and TAF are absorbed and ultimately deliver tenofovir to the systemic circulation and target cells. The core mechanism of action involves intracellular conversion to the active metabolite, tenofovir diphosphate (TFV-DP).

-

Prodrug Conversion : After oral administration, TDF is rapidly hydrolyzed by gut and plasma esterases into tenofovir.[1] In contrast, TAF is more stable in plasma and is primarily metabolized intracellularly by cathepsin A to release tenofovir.[1][4]

-

Intracellular Phosphorylation : Once inside the cell, tenofovir undergoes phosphorylation by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[1][2]

-

Inhibition of Viral Replication : TFV-DP acts as a competitive inhibitor of viral enzymes. It mimics the natural substrate, deoxyadenosine 5'-triphosphate (dATP).[1]

-

Chain Termination : Tenofovir is an acyclic nucleotide analog, meaning it lacks the 3'-hydroxyl group necessary for the formation of a 5' to 3' phosphodiester bond.[3][8] Once TFV-DP is incorporated into the growing viral DNA strand, it prevents further elongation, causing premature chain termination and halting viral replication.[3][5][8]

This selective inhibition of viral polymerases, with low affinity for human DNA polymerases, forms the basis of tenofovir's therapeutic window.[8]

Pharmacokinetics

The pharmacokinetic profiles of TDF and TAF differ significantly, primarily in how they deliver tenofovir. TAF's design leads to lower plasma concentrations of tenofovir and higher intracellular concentrations of the active TFV-DP compared to TDF.[6][9] This difference is key to TAF's improved renal and bone safety profile.[1][6]

| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Tenofovir Amibufenamide (TMF) | Reference |

| Standard Dose | 300 mg once daily | 10 or 25 mg once daily | N/A | [9] |

| Oral Bioavailability | ~25% (fasting), increases with high-fat meal | 28.60% ± 4.65% | 46.70% ± 5.59% | [8][10] |

| Plasma Tenofovir Exposure | High | ~90% lower than TDF | N/A | [6][9] |

| Intracellular TFV-DP | Lower | ~4- to 7-fold higher than TDF | N/A | [7][9] |

| Serum Half-Life (Tenofovir) | ~17 hours | N/A | N/A | [11] |

| Intracellular Half-Life (TFV-DP) | 10-50 hours (HIV), >60 hours | Similar to TDF | 95 hours (in HepG2 cells for HBV) | [2][4][11] |

| Primary Metabolism | Hydrolysis by plasma/gut esterases | Intracellularly by Cathepsin A | N/A | [1][4] |

| Elimination | Primarily renal (glomerular filtration and tubular secretion) | Primarily renal | N/A | [5][11] |

| Effect of PK Boosters (cobicistat, ritonavir) | Increases plasma tenofovir AUC by 25-37% | Dose is reduced from 25 mg to 10 mg | N/A | [9] |

Pharmacodynamics and Antiviral Activity

Tenofovir demonstrates potent antiviral activity against a wide range of HIV-1 subtypes, HIV-2, and HBV.[12][13] Its efficacy is directly related to the intracellular concentration of its active diphosphate metabolite.

| Parameter | Value | Virus/System | Reference |

| EC₅₀ (TAF) | 0.10 - 12.0 nM (mean 3.5 nM) | HIV-1 primary isolates in PBMCs | [12] |

| EC₅₀ (TAF) | 1.8 nM (mean) | HIV-2 isolates in PBMCs | [12] |

| EC₅₀ (Tenofovir) | 1.1 µM | HBV in cell-based assays | [2] |

| EC₅₀ (TMF) | 7.29 ± 0.71 nM | HBV in HepG2.2.15 cells (9-day treatment) | [10] |

| EC₅₀ (TAF) | 12.17 ± 0.56 nM | HBV in HepG2.2.15 cells (9-day treatment) | [10] |

| Kᵢ (TFV-DP) | 0.18 µM | HBV Polymerase | [2] |

| Resistance Fold-Change (K65R mutation) | 2.7 to 3.0-fold | HIV-1 (K65R alone) vs. Wild-Type | [7] |

| Resistance Fold-Change (rtN236T mutation) | 3 to 4-fold reduced susceptibility | HBV vs. Wild-Type | [2] |

Signaling Pathway Involvement

Recent research has uncovered that tenofovir can modulate cellular signaling pathways, independent of its direct antiviral effects. These interactions may contribute to both therapeutic outcomes and potential side effects.

PI3K/Akt/mTOR Pathway in Liver Fibrosis

Studies have shown that TDF can directly ameliorate liver fibrosis by inducing apoptosis in activated hepatic stellate cells (HSCs).[14][15] This effect is mediated through the downregulation of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell proliferation, survival, and autophagy.[14][15] TDF treatment leads to the inactivation of this pathway, promoting both apoptosis and autophagy in HSCs.[14]

NF-κB Signaling Pathway in Renal Toxicity

The mechanism of TDF-induced nephrotoxicity is not fully understood, but evidence suggests the involvement of inflammatory signaling.[16] In animal models, TDF administration has been shown to activate the NF-κB proinflammatory pathway in the kidneys.[16] This activation leads to increased expression of downstream target genes, including iNOS, COX-2, and TNF-α, which contribute to oxidative stress and inflammation, potentially causing renal damage.[16]

Experimental Protocols

Reproducible and validated methods are critical for studying the pharmacology of tenofovir in a research setting.

In Vitro Antiviral Activity Assay (General Protocol)

This protocol outlines a typical cell-based assay to determine the 50% effective concentration (EC₅₀) of tenofovir.

-

Cell Culture : Culture a susceptible cell line (e.g., MT-2 cells for HIV, HepG2.2.15 for HBV) in appropriate growth medium.[2][7]

-

Drug Preparation : Prepare serial dilutions of the test compound (e.g., TAF, TDF, or tenofovir) in the cell culture medium.

-

Assay Plate Setup : Seed cells into a 96-well plate. Add the prepared drug dilutions to the appropriate wells. Include wells for virus control (cells + virus, no drug) and cell control (cells only, no virus or drug).

-

Viral Infection : Infect the cells with a known titer of the virus (e.g., HIV-1, HBV).[7]

-

Incubation : Incubate the plates for a defined period (e.g., 5-9 days) to allow for viral replication.[10][12]

-

Quantification of Viral Replication : Measure a marker of viral replication. For HIV, this is commonly the p24 antigen in the culture supernatant, measured by ELISA.[17] For HBV, this can be the level of HBV DNA replication.[10]

-

Data Analysis : Calculate the percentage of viral inhibition for each drug concentration relative to the virus control. Determine the EC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

LC-MS/MS Analysis of Tenofovir and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying tenofovir and its prodrugs/metabolites in biological matrices.[10]

-

Sample Preparation : Extract the analytes from the biological matrix (e.g., plasma, cell lysates). This typically involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction. An internal standard (IS), such as Lamivudine, is added to correct for extraction variability.[10]

-

Chromatographic Separation : Inject the extracted sample onto an HPLC or UPLC system. Use a reverse-phase column (e.g., C18) to separate the analytes based on their hydrophobicity.[18] The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[18][19]

-

Mass Spectrometric Detection : The eluent from the chromatography column is directed to a tandem mass spectrometer. The instrument is operated in positive ion mode using multiple reaction monitoring (MRM).[10] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

Quantification : Create a calibration curve using standards of known concentrations. Quantify the analyte concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Tenofovir, delivered via its prodrugs TDF and TAF, remains a critical agent in antiviral research and therapy. Its pharmacology is well-characterized, with a clear mechanism of action centered on the inhibition of viral replication via chain termination. The development of TAF represents a significant advance, optimizing the delivery of the active tenofovir moiety to target cells while minimizing systemic exposure and associated toxicities. For researchers, understanding the distinct pharmacokinetic profiles of the prodrugs, the quantitative measures of antiviral potency, and the appropriate experimental methodologies is essential for accurate in vitro and in vivo studies. Furthermore, emerging research into tenofovir's effects on cellular signaling pathways, such as PI3K/Akt/mTOR and NF-κB, opens new avenues for investigating its broader biological impacts beyond direct antiviral activity.

References

- 1. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. infezmed.it [infezmed.it]

- 7. Antiviral activity of tenofovir alafenamide (TAF) against HIV-1 clinical isolates harboring K65R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 9. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tenofovir disoproxil fumarate directly ameliorates liver fibrosis by inducing hepatic stellate cell apoptosis via downregulation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Role for NF-κB inflammatory signalling pathway in tenofovir disoproxil fumarate (TDF) induced renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro and ex vivo testing of tenofovir shows it is effective as an HIV-1 microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 19. files.core.ac.uk [files.core.ac.uk]

In Vitro Antiviral Spectrum of Tenofovir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of tenofovir and its prodrugs, tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF). Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) with potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing antiviral efficacy, and illustrates the underlying mechanisms and workflows.

Core Antiviral Activity and Cellular Pharmacology

Tenofovir is an acyclic phosphonate nucleotide analog of adenosine 5'-monophosphate.[3][4] Its chemical structure requires it to be administered as a prodrug to improve oral bioavailability.[3] The two most common prodrugs are TDF and TAF. After administration, these prodrugs are metabolized to tenofovir, which is then phosphorylated intracellularly by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP).[2][5][6]

TFV-DP acts as a competitive inhibitor of viral reverse transcriptase (in the case of HIV) and DNA polymerase (for HBV).[3][6] It competes with the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for incorporation into newly synthesized viral DNA.[7] Once incorporated, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, thereby halting viral replication.[4][7] TAF has been shown to be more stable in plasma and more efficiently loads target cells like peripheral blood mononuclear cells (PBMCs), leading to higher intracellular concentrations of the active TFV-DP compared to TDF.[3][5]

Quantitative Antiviral Spectrum

The in vitro antiviral activity of tenofovir and its prodrugs is typically quantified by the 50% effective concentration (EC50), which is the drug concentration required to inhibit viral replication by 50%. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Table 1: In Vitro Anti-HIV Activity of Tenofovir and its Prodrugs

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Tenofovir | HIV-1 | Lymphoblastoid cells, primary monocyte/macrophage cells, peripheral blood lymphocytes | 0.04 - 8.5 | >1000 | >238 - >690 | [8] |

| Tenofovir | HIV-1 | MT-2 | 5 | - | - | [9] |

| Tenofovir Alafenamide (TAF) | HIV-1 IIIB | MT-4 | 0.005 | 4.7 | 903 | [5] |

| Tenofovir Alafenamide (TAF) | HIV-1 BaL | PBMCs | 0.007 | >20 | 1,385 | [5] |

| Tenofovir Alafenamide (TAF) | HIV-1 IIIB | MT-2 | 0.005 | 42 | 8,853 | [5] |

Table 2: In Vitro Anti-HBV Activity of Tenofovir and its Prodrugs

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |

| Tenofovir | HBV | HepG2 2.2.15 | 1.1 | - | [1][2][6] |

| Tenofovir Disoproxil Fumarate (TDF) | HBV | HepAD38 | Potent Inhibition | >10 | [10] |

| Emtricitabine (FTC) | HBV | HepAD38 | Potent Inhibition | >10 | [10] |

| TDF + FTC (1:1) | HBV | HepAD38 | Synergistic Effect | >10 | [10] |

Table 3: Cytotoxicity of Tenofovir in Various Human Cell Lines

| Cell Line | CC50 (µM) | Reference |

| HepG2 (Liver-derived) | 398 | [11][12] |

| Normal Skeletal Muscle Cells | 870 | [11][12] |

| Erythroid Progenitor Cells | >200 | [11][12] |

Tenofovir generally exhibits low cytotoxicity across various human cell types.[11][12]

Signaling Pathways and Experimental Workflows

Intracellular Activation of Tenofovir Prodrugs

The following diagram illustrates the intracellular metabolic pathway that converts the prodrugs TDF and TAF into the active antiviral agent, tenofovir diphosphate.

General Workflow for In Vitro Antiviral Assay

The diagram below outlines a typical experimental workflow for determining the in vitro antiviral efficacy and cytotoxicity of a compound like tenofovir.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for assessing the anti-HIV and anti-HBV activity of tenofovir.

Anti-HIV Activity Assay in MT-2 Cells

-

Cell Culture: MT-2 cells, a human T-cell leukemia line, are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: A stock solution of tenofovir is prepared and serially diluted to create a range of concentrations to be tested.

-

Infection and Treatment: MT-2 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI). Simultaneously, the serially diluted tenofovir is added to the cell cultures. Control wells include cells with virus but no drug (positive control) and cells with neither virus nor drug (negative control).

-

Incubation: The treated and infected cells are incubated for 5 to 7 days to allow for multiple rounds of viral replication.

-

Endpoint Measurement: After incubation, the level of HIV-1 replication is quantified by measuring the amount of p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Cytotoxicity Assay: In parallel, uninfected MT-2 cells are treated with the same serial dilutions of tenofovir. Cell viability is assessed using a colorimetric assay such as MTT or WST, which measures mitochondrial metabolic activity.

-

Data Analysis: The p24 ELISA and cell viability data are used to calculate the EC50 and CC50 values, respectively, by non-linear regression analysis. The selectivity index is then calculated.

Anti-HBV Activity Assay in HepG2 2.2.15 Cells

-

Cell Culture: HepG2 2.2.15 cells, a human hepatoblastoma cell line that stably expresses HBV, are cultured in a suitable medium (e.g., DMEM) with supplements.[13]

-

Compound Treatment: The confluent cell monolayers are treated with various concentrations of tenofovir. The medium containing the drug is replaced every few days.

-

Incubation: The cells are incubated for a period of 8 to 10 days.

-

Endpoint Measurement: The culture supernatants are collected, and the amount of extracellular HBV DNA is quantified using real-time quantitative PCR (qPCR).[10]

-

Cytotoxicity Assay: The cytotoxicity of tenofovir on the parent HepG2 cell line is determined in parallel using methods similar to those described for the anti-HIV assay.[10]

-

Data Analysis: The qPCR data is used to determine the EC50 value of tenofovir against HBV replication. The CC50 is determined from the cytotoxicity assay.

Resistance Profile

In vitro studies have been instrumental in identifying viral mutations that confer resistance to tenofovir. For HIV-1, the K65R mutation in the reverse transcriptase enzyme is the primary mutation associated with tenofovir resistance, leading to a 3- to 4-fold reduction in susceptibility.[14][15] For HBV, the major adefovir resistance mutation, rtN236T, can confer a 3- to 4-fold reduced susceptibility to tenofovir.[1][2] The rtA194T mutation has also been studied but did not confer resistance as a single mutation in vitro.[1][16] However, when combined with other mutations like rtL180M and rtM204V, it can lead to a significant increase in the IC50 for TDF.[16]

Conclusion

Tenofovir and its prodrugs exhibit a potent and selective in vitro antiviral activity against both HIV and HBV. The data consistently demonstrate high selectivity indices, indicating a favorable safety profile at the cellular level. The established in vitro models and experimental protocols are essential tools for the continued evaluation of tenofovir's efficacy against wild-type and resistant viral strains, as well as for the development of new antiviral therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 5. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tenofovir Resistance and Resensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of HIV-1 Resistance to Tenofovir Alafenamide In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of tenofovir disoproxil fumarate resistance after complete viral suppression in a patient with treatment-naïve chronic hepatitis B: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

Enhancing Tenofovir Bioavailability: An In-depth Technical Guide to Prodrug Strategies

For Researchers, Scientists, and Drug Development Professionals

Tenofovir, a potent nucleotide reverse transcriptase inhibitor, is a cornerstone of antiretroviral therapy for HIV and treatment for hepatitis B virus (HBV) infection. However, its inherent hydrophilicity and negative charge at physiological pH result in poor oral bioavailability, limiting its direct therapeutic application. To overcome this challenge, several prodrug strategies have been developed to mask the phosphonate group, thereby enhancing lipophilicity and facilitating absorption. This technical guide provides a comprehensive overview of the core prodrug strategies for tenofovir, with a focus on Tenofovir Disoproxil Fumarate (TDF), Tenofovir Alafenamide (TAF), and emerging lipid-based prodrugs.

Comparative Pharmacokinetics of Tenofovir Prodrugs

The evolution of tenofovir prodrugs has been driven by the need to improve bioavailability and minimize off-target toxicities. The following tables summarize the key pharmacokinetic parameters of major tenofovir prodrugs from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetic Parameters of Tenofovir Prodrugs

| Prodrug | Animal Model | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) |

| TDF | Rats | 30 µmol/kg (oral) | - | 5.39 (as TFV) | - | 17.21 (as TFV)[1] |

| TAF | Rats | 30 µmol/kg (oral) | - | 9.30 (as TFV) | - | 28.60 (as TFV)[1] |

| TMF | Rats | 30 µmol/kg (oral) | - | 16.26 (as TFV) | - | 46.70 (as TFV)[1] |

| TDF | Dogs | - | - | - | - | 30[2] |

| TAF | Dogs | - | - | - | 32.96 (as TAF)[3] | |

| TMF | Dogs | - | - | 3.68 (as TMF) | 0.97 (as TMF) | 53.49 (as TMF)[3] |

| TDF | Mice | - | - | - | - | 20[2] |

Table 2: Clinical Pharmacokinetic Parameters of Tenofovir Prodrugs in Healthy Volunteers (Fasted State)

| Prodrug | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) |

| TDF | 300 mg | - | - | 17 (serum TFV)[4] | ~25[5][6] |

| TAF | 25 mg | 278.14 (TAF) | 145.80 (TAF) | - | - |

| 11.8 (TFV) | 269.1 (TFV) | - | - | ||

| TMF | 25 mg | 256.23 (TMF) | 118.34 (AUC0-t, TMF) | 0.44 (TMF) | - |

| - | - | 25.95-43.22 (TFV) | - | ||

| TXL | 50 mg | 51.28 (TXL) | 109.44 (AUClast, TXL) | 2.10 (TXL) | - |

| 8.51 (TFV) | 136.35 (AUClast, TFV) | 23.3 (TFV) | - |

Table 3: Clinical Pharmacokinetic Parameters of Tenofovir Prodrugs in Healthy Volunteers (Fed State)

| Prodrug | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) |

| TDF | 300 mg | - | - | - | 39 (with high-fat meal)[2][5] |

| TAF | 25 mg | 266.34 (TAF) | 272.08 (AUC0-t, TAF) | - | - |

| 13.1 (TFV) | 338.2 (TFV) | - | - | ||

| TMF | 25 mg | 154.45 (TMF) | 178.62 (AUC0-t, TMF) | 1.32 (TMF) | - |

Metabolic Activation and Transport Pathways

The enhanced bioavailability of tenofovir prodrugs is a direct result of their unique metabolic activation and transport mechanisms.

TDF is primarily hydrolyzed in the plasma and gut by esterases to tenofovir, leading to high systemic concentrations of the parent drug.[7] In contrast, TAF is more stable in plasma and is efficiently taken up by cells, where it is converted to tenofovir by cathepsin A, resulting in higher intracellular concentrations of the active metabolite, tenofovir diphosphate, and lower systemic exposure to tenofovir.[8][9]

Lipid-based prodrugs are designed to mimic natural lipids, facilitating their incorporation into chylomicrons within enterocytes. These chylomicrons are then transported through the lymphatic system, bypassing first-pass metabolism in the liver and leading to enhanced bioavailability.

Experimental Protocols

Caco-2 Cell Permeability Assay

This in vitro assay is widely used to predict the intestinal permeability of drug candidates.

1. Cell Culture and Monolayer Formation:

-

Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate at a density of approximately 32,000 cells/well.[10]

-

The cells are cultured for 21 days in a humidified atmosphere of 5% CO2 at 37°C to allow for differentiation and formation of a confluent monolayer.[10][11]

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER), with values greater than 600 Ohms/cm² being acceptable.[10]

2. Permeability Assay:

-

The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).[10]

-

A solution of the test compound (e.g., 10 µM) is added to the apical (A) or basolateral (B) compartment (donor). The corresponding compartment (receiver) contains the transport medium without the test compound.[10]

-

For apical-to-basolateral (A→B) transport, the compound is added to the apical side, and samples are taken from the basolateral side over time.

-

For basolateral-to-apical (B→A) transport, the compound is added to the basolateral side, and samples are taken from the apical side.

-

The plates are incubated at 37°C for a defined period (e.g., 90 minutes).[10]

-

Samples are collected from both donor and receiver compartments at the end of the incubation period.[10]

3. Data Analysis:

-

The concentration of the test compound in the samples is determined by LC-MS/MS.[10]

-

The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

-

-

The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated to assess the potential for active efflux. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters.

Preclinical Pharmacokinetic Studies in Animal Models

1. Animal Models and Dosing:

-

Commonly used animal models include Sprague-Dawley rats and beagle dogs.[3][12]

-

Animals are typically fasted overnight before oral administration of the prodrug.[13]

-

The prodrug is administered orally via gavage at a specified dose.[12]

-

For intravenous administration, the drug is administered via an appropriate vein (e.g., jugular vein in rats).[3]

2. Sample Collection:

-

Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., jugular vein, carotid artery).[3][12]

-

Plasma is separated by centrifugation and stored at -80°C until analysis.[12]

3. Bioanalytical Method:

-

Plasma concentrations of the prodrug and tenofovir are quantified using a validated LC-MS/MS method.[14][15][16]

4. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.[3]

-

Absolute bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration of tenofovir.

LC-MS/MS Method for Quantification of Tenofovir and its Prodrugs

1. Sample Preparation:

-

For TAF analysis, plasma samples are immediately treated with formic acid to prevent hydrolysis of TAF to tenofovir.[14]

-

Analytes are extracted from plasma using solid-phase extraction (SPE) or protein precipitation.[15][16]

-

Isotopically labeled internal standards are added to the samples before extraction to ensure accurate quantification.[15]

2. Chromatographic Separation:

-

Separation is achieved using a reverse-phase C18 or similar column with a gradient elution of mobile phases typically consisting of water and acetonitrile with additives like formic acid.[15][16][17]

3. Mass Spectrometric Detection:

-

Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[17]

-

Specific precursor-to-product ion transitions are monitored for the analytes and internal standards to ensure selectivity and sensitivity.[17]

4. Method Validation:

-

The method is validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.[14][15]

Conclusion

The development of prodrugs has been instrumental in transforming tenofovir into an orally bioavailable and clinically effective antiviral agent. The progression from TDF to TAF represents a significant advancement in optimizing drug delivery to target cells while minimizing systemic exposure and associated toxicities. Emerging strategies, particularly those employing lipid-based prodrugs, hold promise for further enhancing bioavailability through lymphatic transport and achieving even more favorable pharmacokinetic profiles. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance tenofovir-based therapies.

References

- 1. Frontiers | Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models [frontiersin.org]

- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioequivalence Evaluation of Two Formulations of Tenofovir Alafenamide Tablets in Healthy Subjects Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Pharmacokinetic Feasibility of Stability-Enhanced Solid-State (SESS) Tenofovir Disoproxil Free Base Crystal [mdpi.com]

- 13. corevih-bretagne.fr [corevih-bretagne.fr]

- 14. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Tenofovir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenofovir, a cornerstone in the treatment of HIV and hepatitis B infections, is an acyclic nucleotide analog of adenosine monophosphate.[1][2] Its efficacy is contingent upon its successful entry into target cells and subsequent metabolic activation to its pharmacologically active form, tenofovir diphosphate (TFV-DP).[2][3] This guide provides a comprehensive overview of the cellular transport and metabolic pathways of tenofovir, presenting quantitative data, detailed experimental protocols, and visual representations of the core processes to aid researchers and drug development professionals.

Cellular Uptake of Tenofovir

The entry of tenofovir into cells is a critical determinant of its therapeutic efficacy and is mediated by a series of influx and efflux transporters. The primary site for tenofovir transport and a key area for potential toxicity is the renal proximal tubule.[1][2]

Influx Transporters

Tenofovir is actively transported into renal proximal tubular cells from the bloodstream primarily by Organic Anion Transporter 1 (OAT1) and to a lesser extent, Organic Anion Transporter 3 (OAT3).[2][4] These transporters are located on the basolateral membrane of the tubular cells.[1]

Efflux Transporters

Following intracellular accumulation, tenofovir is secreted into the tubular lumen for excretion. This efflux is mediated by several ATP-binding cassette (ABC) transporters located on the apical membrane of the renal proximal tubule cells. These include Multidrug Resistance Protein 4 (MRP4), MRP2, MRP7 (ABCC10), and MRP8 (ABCC11).[1][4][5] MRP4 is considered a major contributor to tenofovir efflux.[5][6]

Diagram of Tenofovir Cellular Transport in Renal Proximal Tubule Cells

Caption: Cellular transport of tenofovir in renal proximal tubule cells.

Quantitative Data on Tenofovir Transport

The following table summarizes the available quantitative data for the transport of tenofovir by key influx and efflux transporters.

| Transporter | Substrate | Kinetic Parameter | Value | Cell System/Species | Reference |

| hOAT1 | Tenofovir | K_m | 72.4 ± 20 µM | HEK293 cells | [7][8] |

| hOAT1 | Tenofovir | V_max/K_m | 58.9 ± 8.3 µL/mg/min | HEK293 cells | [8] |

| hOAT3 | Tenofovir | K_m | High-micromolar | CHO cells | [9] |

| MRP4 | Tenofovir | - | Not saturated at 1 mM | Membrane vesicles | [10] |

| MRP2 | Tenofovir | - | Not a substrate | Multiple in vitro systems | [11][12] |

Note: Specific K_m and V_max values for tenofovir transport by OAT3, MRP2, and MRP4 are not consistently reported in the reviewed literature.

Metabolism of Tenofovir

Upon entering the cell, tenofovir, which is a monophosphate analog, must undergo two phosphorylation steps to be converted into its active form, tenofovir diphosphate (TFV-DP).[2][3] This process is catalyzed by host cellular kinases.

-

First Phosphorylation: Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP). This reaction is primarily catalyzed by adenylate kinase 2 (AK2).[3][13][14]

-

Second Phosphorylation: TFV-MP is then phosphorylated to the active TFV-DP. Several enzymes have been implicated in this step, with their relative contributions appearing to be tissue-specific. These include creatine kinase (CK), pyruvate kinase (PK), and nucleoside diphosphate kinases (NDPKs).[3][13][15][16][17] In peripheral blood mononuclear cells (PBMCs) and vaginal tissue, pyruvate kinase isoenzymes (PKM and PKLR) are involved, while in colorectal tissue, creatine kinase muscle-type (CKM) is the primary enzyme.[6][17]

Diagram of Tenofovir Metabolism Pathway

Caption: Intracellular phosphorylation pathway of tenofovir.

Quantitative Data on Tenofovir Metabolism

The following table presents the available kinetic data for the enzymes involved in the phosphorylation of tenofovir and its monophosphate.

| Enzyme | Substrate | Kinetic Parameter | Value | Comments | Reference |

| Creatine Kinase (CK) | Tenofovir Monophosphate | k_cat | 1.9 ± 0.2 s⁻¹ | 45-fold less than for ADP | [15] |

| Creatine Kinase (CK) | Tenofovir Monophosphate | K_m | 0.25 ± 0.03 mM | 5-fold higher than for ADP | [15] |

| Pyruvate Kinase (PK) | Tenofovir Monophosphate | - | Detectable, but low activity | ~1000-fold lower than for ADP | [15][16] |

| Nucleoside Diphosphate Kinase (NDPK) | Tenofovir Monophosphate | - | No detectable activity | - | [15][16] |

Note: Specific kinetic parameters for the phosphorylation of tenofovir by AK2 and for TFV-MP by PK and NDPK are not well-defined in the reviewed literature.

Experimental Protocols

Tenofovir Uptake Assay in Transporter-Expressing Cells

This protocol describes a general method for assessing the uptake of tenofovir in a cell line stably expressing a specific transporter, such as OAT1 or OAT3.

Materials:

-

HEK293 cells (or other suitable host cells) stably transfected with the transporter of interest (e.g., hOAT1) and mock-transfected control cells.

-

Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

[³H]-Tenofovir (radiolabeled tenofovir).

-

Unlabeled tenofovir.

-

Phosphate-buffered saline (PBS), ice-cold.

-

Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS).

-

Scintillation cocktail and vials.

-

Multi-well culture plates.

Procedure:

-

Seed the transporter-expressing and mock-transfected cells in multi-well plates and grow to confluency.

-

On the day of the experiment, wash the cells twice with pre-warmed PBS.

-

Prepare the uptake buffer containing a known concentration of [³H]-Tenofovir. For competition assays, also include varying concentrations of unlabeled tenofovir.

-

Initiate the uptake by adding the uptake buffer to the cells and incubate for a specified time (e.g., 2-10 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding cell lysis buffer and incubate for at least 30 minutes.

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration in each well to normalize the uptake data (e.g., using a BCA protein assay).

-

Calculate the rate of uptake and, for kinetic studies, determine K_m and V_max values by fitting the data to the Michaelis-Menten equation.

Workflow for Tenofovir Uptake Assay

Caption: Experimental workflow for a cellular tenofovir uptake assay.

In Vitro Tenofovir Phosphorylation Assay

This protocol outlines a method to measure the activity of kinases in phosphorylating tenofovir or tenofovir monophosphate.

Materials:

-

Recombinant human kinase (e.g., AK2, CK).

-

Tenofovir or Tenofovir Monophosphate (substrate).

-

ATP (phosphate donor).

-

Reaction buffer (e.g., Tris-HCl with MgCl₂).

-

Quenching solution (e.g., perchloric acid or methanol).

-

LC-MS/MS system for metabolite quantification.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a specific concentration of the kinase, and the substrate (tenofovir or TFV-MP).

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the phosphorylated product (TFV-MP or TFV-DP).

-

Calculate the rate of reaction and determine kinetic parameters (K_m, V_max, k_cat) by performing the assay with varying substrate concentrations.

Quantification of Intracellular Tenofovir Diphosphate by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of TFV-DP from peripheral blood mononuclear cells (PBMCs).[18][19][20]

Materials:

-

PBMC samples.

-

Methanol (70%).

-

Internal standard (e.g., stable isotope-labeled TFV-DP).

-

Solid-phase extraction (SPE) cartridges.

-

LC-MS/MS system.

Procedure:

-

Cell Lysis and Extraction:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Lyse a known number of cells with 70% methanol containing the internal standard.

-

Vortex and incubate to ensure complete lysis and protein precipitation.

-

Centrifuge to pellet cell debris.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the cell lysate onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes of interest.

-

-

LC-MS/MS Analysis:

-

Inject the eluted sample into an LC-MS/MS system.

-

Separate the analytes using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify TFV-DP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known TFV-DP concentrations.

-

Calculate the concentration of TFV-DP in the samples based on the calibration curve and normalize to the number of cells.

-

Conclusion

The cellular uptake and metabolism of tenofovir are complex processes involving multiple transporters and enzymes. A thorough understanding of these pathways is crucial for optimizing drug delivery, predicting drug-drug interactions, and minimizing toxicity. This guide provides a foundational overview, quantitative data, and experimental methodologies to support further research and development in this critical area of antiretroviral therapy. Further investigation is warranted to fully elucidate the kinetic parameters of all involved transporters and enzymes to refine pharmacokinetic and pharmacodynamic models of tenofovir.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Mechanisms for Species Differences in Organic Anion Transporter 1, OAT1: Implications for Renal Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]